molecular formula C13H17N5S B6574142 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine CAS No. 219719-27-4

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine

Cat. No.: B6574142
CAS No.: 219719-27-4
M. Wt: 275.38 g/mol
InChI Key: ZJZSDHYOJWMZCL-UHFFFAOYSA-N
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Description

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine is a complex organic compound that belongs to the class of pyrazolylpyridazine derivatives.

Preparation Methods

The synthesis of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine typically involves multiple steps. One common synthetic route includes the reaction of 3,5-dimethyl-1H-pyrazole with 3-chloropyridazine under specific conditions to form the intermediate compound. This intermediate is then reacted with thiomorpholine to yield the final product . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the process .

Chemical Reactions Analysis

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine undergoes various chemical reactions, including:

Comparison with Similar Compounds

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thiomorpholine is unique due to its specific structural features and biological activities. Similar compounds include other pyrazolylpyridazine derivatives, such as:

These compounds share some structural similarities but differ in their functional groups and specific biological activities.

Properties

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]thiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5S/c1-10-9-11(2)18(16-10)13-4-3-12(14-15-13)17-5-7-19-8-6-17/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZSDHYOJWMZCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCSCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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